7-Chloro-4-fluoro-1H-benzimidazole
Description
Historical Context and Evolution of Benzimidazole (B57391) Chemistry
The journey of benzimidazole chemistry began in 1872 with the first synthesis of a benzimidazole derivative. However, significant interest in this heterocyclic system was truly ignited in the 1950s with the discovery that 5,6-dimethyl-1-(α-D-ribofuranosyl)benzimidazole is an integral part of the vitamin B12 structure. This finding underscored the biological relevance of the benzimidazole core and catalyzed extensive research into its synthesis and potential applications.
Early synthetic methods typically involved the condensation of ortho-phenylenediamines with carboxylic acids or their derivatives under harsh conditions. Over the decades, synthetic methodologies have evolved to become more efficient and versatile, employing a wide range of catalysts and reaction conditions, including microwave-assisted synthesis, to generate diverse libraries of benzimidazole derivatives. researchgate.netcore.ac.uk This has paved the way for the development of numerous clinically significant drugs across various therapeutic areas, including proton pump inhibitors like omeprazole, anthelmintics such as albendazole, and anticancer agents like bendamustine. acs.orgacs.org
Significance of Halogenation in Modulating Chemical and Biological Profiles of Benzimidazoles
Halogenation, the process of introducing one or more halogen atoms into a molecule, is a powerful and widely used strategy in medicinal chemistry to modulate the properties of a lead compound. The introduction of halogens like fluorine and chlorine into the benzimidazole scaffold can profoundly influence its physicochemical and biological characteristics. researchgate.net
Halogen atoms can alter a molecule's lipophilicity, metabolic stability, and membrane permeability, which are critical parameters for drug-likeness. nih.gov Furthermore, halogens can participate in halogen bonding, a non-covalent interaction between a halogen atom and a Lewis base, which can enhance binding affinity and selectivity for biological targets such as proteins and enzymes. mdpi.comnamiki-s.co.jp Studies have shown that the presence of halogen substituents, particularly fluorine and chlorine, often enhances the pharmacological activity of benzimidazole derivatives, leading to more potent antibacterial, antiviral, and anticancer agents. researchgate.netnih.gov This enhancement is often attributed to the unique electronic properties and the ability of these halogens to form specific interactions within the binding pockets of target biomolecules. namiki-s.co.jp
Specific Focus on 7-Chloro-4-fluoro-1H-benzimidazole within Contemporary Chemical and Biological Research
This compound is a di-halogenated benzimidazole that has garnered attention in modern chemical and biological research, primarily as a versatile building block for the synthesis of more complex, biologically active molecules. smolecule.comcymitquimica.com The unique substitution pattern of a chlorine atom at position 7 and a fluorine atom at position 4 significantly influences its chemical reactivity and provides a scaffold for creating novel derivatives with potential therapeutic applications. smolecule.com
| Property | Value |
|---|---|
| Molecular Formula | C7H4ClFN2 |
| Molecular Weight | 170.57 g/mol |
| Appearance | Solid |
| Solubility | Moderate solubility in organic solvents |
Data sourced from publicly available chemical supplier information.
Research has predominantly focused on using this compound as an intermediate in the synthesis of hybrid molecules. For instance, it has been incorporated into the structure of 7-chloro-4-aminoquinoline-benzimidazole hybrids, which have been evaluated for their antiproliferative activity against various cancer cell lines. nih.gov In these studies, the benzimidazole moiety serves as a key pharmacophore, and its specific halogenation pattern is explored for its effect on anticancer efficacy.
Derivatives such as 4-Chloro-7-fluoro-1H-benzo[d]imidazol-2-amine are noted for their potential as kinase inhibitors, a critical target in oncology. mdpi.com The dual halogen substitution is thought to enhance binding affinity to biological targets, thereby increasing potential therapeutic efficacy. mdpi.com
| Compound | Cell Line | Activity (GI50 in µM) | Reference |
|---|---|---|---|
| Hybrid 5d | HuT78 (T-cell lymphoma) | 0.4 | nih.gov |
| Hybrid 8d | Leukemia and Lymphoma cells | 0.4 - 8 | nih.gov |
| Hybrid 12d | HuT78 (T-cell lymphoma) | Strong cytotoxic activity | nih.gov |
The table showcases the antiproliferative activity of complex hybrid molecules where this compound is a structural component.
Research Gaps and Future Perspectives for this compound Studies
A noticeable research gap exists in the literature concerning the intrinsic biological activity of this compound itself. Current research heavily favors its use as a synthetic intermediate rather than a standalone therapeutic agent. This leaves a significant opportunity to explore its potential antimicrobial, antiviral, or anticancer properties through dedicated screening programs.
The future of research involving this compound likely lies in its continued use as a foundational scaffold for creating novel and potent therapeutic agents. The development of multi-target drugs, particularly kinase inhibitors, represents a promising avenue. The strategic placement of chlorine and fluorine on the benzimidazole ring offers a template that can be further functionalized to optimize interactions with multiple biological targets. nih.govresearchgate.net
Furthermore, the integration of computational chemistry and theoretical studies, such as Density Functional Theory (DFT), can provide deeper insights into how the specific halogenation pattern of this compound influences its electronic properties and potential biological interactions. nih.govmdpi.com Such studies can guide the rational design of new derivatives with enhanced efficacy and selectivity, ultimately accelerating the drug discovery process for this class of halogenated compounds. mdpi.com The continued exploration of halogen bonding in drug design will also be pivotal in unlocking the full therapeutic potential of molecules derived from this and similar halogenated benzimidazoles. acs.org
Structure
3D Structure
Properties
IUPAC Name |
7-chloro-4-fluoro-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFN2/c8-4-1-2-5(9)7-6(4)10-3-11-7/h1-3H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYBZFDWGRCAEFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1F)N=CN2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 7 Chloro 4 Fluoro 1h Benzimidazole and Its Analogs
Classical and Modern Synthetic Routes to the 1H-Benzimidazole Core Structure
The synthesis of the 1H-benzimidazole core is a well-established area of organic chemistry, with both classical and modern methods offering pathways to this important heterocycle. These methods typically begin with either pre-formed ortho-phenylenediamines or precursors that can be cyclized to form the imidazole (B134444) ring.
Condensation Reactions of Ortho-Phenylenediamines
The most traditional and widely used methods for synthesizing benzimidazoles involve the condensation of an ortho-phenylenediamine with a one-carbon electrophile, such as a carboxylic acid or an aldehyde.
The Phillips-Ladenburg synthesis , first reported in the late 19th century, involves the reaction of an ortho-phenylenediamine with a carboxylic acid under acidic conditions, typically with heating. nih.govresearchgate.net The reaction is versatile and can be used with a wide range of carboxylic acids to produce 2-substituted benzimidazoles. researchgate.net The mechanism involves the initial formation of an amide, followed by an acid-catalyzed intramolecular cyclization and dehydration to yield the benzimidazole (B57391) ring. While effective for many aliphatic acids, aromatic acids often require more forcing conditions, such as high temperatures in a sealed vessel. researchgate.net
Another classical approach is the Weidenhagen reaction , which utilizes aldehydes or ketones as the C1 source. researchgate.net This reaction involves the condensation of an ortho-phenylenediamine with an aldehyde, followed by an oxidative cyclization to form the benzimidazole. Various oxidizing agents, including copper(II) salts, have been employed to facilitate this transformation. researchgate.net
The table below summarizes typical conditions for these classical condensation reactions.
| Reaction Name | Reactants | Typical Conditions | Product | Reference |
| Phillips-Ladenburg | ortho-Phenylenediamine, Carboxylic Acid | Mineral Acid (e.g., HCl), Heat | 2-Substituted Benzimidazole | nih.gov, researchgate.net |
| Weidenhagen | ortho-Phenylenediamine, Aldehyde/Ketone | Oxidizing Agent (e.g., Cu(OAc)₂), Heat | 2-Substituted Benzimidazole | researchgate.net |
Cyclization Approaches from Precursors
Modern synthetic strategies have expanded to include cyclization reactions starting from precursors other than ortho-phenylenediamines, offering alternative and often milder routes to the benzimidazole core. A prominent example is the reductive cyclization of o-nitroanilines. nih.gov
This one-pot method involves the simultaneous reduction of the nitro group of an o-nitroaniline to an amine and condensation with an aldehyde, followed by cyclization. nih.gov Sodium dithionite (B78146) (Na₂S₂O₄) is a commonly used reducing agent for this transformation, which proceeds through an in situ generated ortho-phenylenediamine intermediate. nih.gov This approach is highly efficient and tolerates a wide range of functional groups on both the aniline (B41778) and aldehyde components. nih.gov
Other precursors, such as N-aryl amidoximes, have also been utilized. These can undergo cyclization to form the benzimidazole ring under specific reaction conditions.
Regioselective Halogenation Strategies for Benzimidazole Derivatives
The synthesis of specifically substituted benzimidazoles like 7-Chloro-4-fluoro-1H-benzimidazole requires precise control over the introduction of halogen atoms onto the benzene (B151609) ring. This can be achieved either by direct halogenation of a pre-formed benzimidazole or by starting with an appropriately substituted precursor.
Introduction of Chlorine and Fluorine Substituents at Specific Positions
Direct electrophilic halogenation of the benzimidazole ring typically occurs at the C5(6) position, as it is the most electron-rich. Achieving substitution at the C4 and C7 positions is more challenging and often requires directed metalation or the use of specifically designed precursors.
For the introduction of chlorine, reagents like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) can be used. editorum.ru Regioselectivity can be influenced by the reaction conditions and the presence of directing groups on the benzimidazole core. chem-soc.si
Fluorine is often introduced using electrophilic fluorinating agents such as Selectfluor® (F-TEDA-BF₄). smolecule.com The regioselectivity of fluorination can be difficult to control on an unsubstituted benzimidazole ring. Therefore, a more common and reliable strategy is to start with a fluorinated precursor.
Synthesis of Dihalogenated Benzimidazoles Relevant to this compound
The most direct and regioselective route to this compound involves the cyclization of a pre-halogenated diamine precursor. The key starting material for this synthesis is 3-chloro-6-fluorobenzene-1,2-diamine (B1435186) . researchgate.net
This diamine can be condensed with a suitable C1 source to form the desired benzimidazole. For instance, reaction with lactic acid followed by oxidation can yield a 2-acetyl-7-chloro-6-fluorobenzimidazole. researchgate.net To obtain the unsubstituted 1H-benzimidazole, formic acid or its equivalent can be used in the cyclocondensation step.
A synthetic approach for a closely related compound, 4-Chloro-7-fluoro-1H-benzo[d]imidazol-2-amine, involves the condensation of 4-fluoro-1,2-diaminobenzene with a chlorinated carbonyl precursor, followed by regioselective halogenation using sulfuryl chloride for chlorination and Selectfluor® for fluorination. smolecule.com Another reported route involves reacting 4-chloro-2-fluoroaniline (B1294793) with formic acid and ammonium (B1175870) formate (B1220265) under heating to facilitate cyclization. smolecule.com
The synthesis of the required 3-chloro-6-fluorobenzene-1,2-diamine precursor itself is a critical step. It can be prepared from commercially available starting materials through a series of nitration, reduction, and halogenation steps, where the directing effects of the existing substituents are carefully utilized to achieve the desired substitution pattern.
Catalytic and Green Chemistry Approaches in Benzimidazole Synthesis
In recent years, there has been a significant shift towards the development of more sustainable and efficient methods for benzimidazole synthesis, aligning with the principles of green chemistry. These approaches aim to reduce waste, avoid harsh reagents, and improve energy efficiency.
Catalytic methods have seen widespread adoption. A variety of Lewis and Brønsted acids have been shown to effectively catalyze the condensation of ortho-phenylenediamines with aldehydes or carboxylic acids under milder conditions and in shorter reaction times. beilstein-journals.org Examples of catalysts include erbium triflate (Er(OTf)₃), fluorinated phosphoric acid, and various metal nanoparticles. editorum.runih.govgoogle.com Heterogeneous catalysts, such as zinc sulfide (B99878) nanoparticles or MgO supported on dendritic fibrous nanosilica, offer the advantage of easy separation and recyclability. editorum.rugoettingen-research-online.de
Microwave-assisted synthesis has emerged as a powerful tool for accelerating the synthesis of benzimidazoles. nih.govnih.govresearchgate.net Microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner reactions. nih.gov Many microwave-assisted syntheses can be performed under solvent-free conditions, further enhancing their green credentials. nih.govtandfonline.com
The use of alternative "green" solvents , such as water or ionic liquids, is another important aspect of green benzimidazole synthesis. beilstein-journals.orgacs.org Ionic liquids can act as both the solvent and the catalyst, simplifying the reaction setup and workup procedures. acs.org
The table below highlights some examples of green and catalytic approaches to benzimidazole synthesis.
| Method | Catalyst/Conditions | Reactants | Key Advantages | Reference |
| Microwave-assisted | Er(OTf)₃ (1 mol%), solvent-free, 60°C | N-phenyl-o-phenylenediamine, Benzaldehyde | Short reaction time (5 min), high selectivity, solvent-free | nih.gov, tandfonline.com |
| Ionic Liquid | [bmim][BF₄] | Phenylenediamine, Benzaldehyde | No metal catalyst, recyclable solvent/catalyst, high yield | acs.org |
| Heterogeneous Catalysis | Nano-ZnS | o-Phenylenediamine (B120857), Aldehyde | Recyclable catalyst, mild conditions (70°C), high yields | editorum.ru |
| Heterogeneous Catalysis | MgO@DFNS | o-Phenylenediamine, Aldehyde | Recyclable catalyst (up to 6 cycles), ambient temperature, excellent yields | goettingen-research-online.de |
| Microwave-assisted | DDQ (oxidant), MeCN | o-Phenylenediamine, Aldehyde | Short reaction times, excellent yields, simple procedure | nih.gov |
Transition-Metal-Catalyzed Cross-Coupling Reactions
Transition-metal-catalyzed cross-coupling reactions have become a cornerstone for the construction of C-N bonds, a critical step in the synthesis of many benzimidazole derivatives. acs.org The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has proven to be a powerful and versatile tool for the formation of arylamines under mild conditions and is applicable to a broad range of substrates. nih.govacs.org This methodology has been successfully employed in the synthesis of complex benzimidazole structures.
Recent advancements have focused on the enantioselective synthesis of axially chiral benzimidazoles bearing a C-N axis, utilizing palladium-catalyzed intramolecular Buchwald-Hartwig amination. thieme-connect.comthieme-connect.com This strategy allows for the construction of sterically hindered C-N bonds, leading to stable atropisomers with high enantioselectivity. thieme-connect.comsnnu.edu.cn For instance, the intramolecular cyclization of amidine precursors using a palladium catalyst and a chiral ligand like (S)-BINAP has been shown to produce benzimidazole atropisomers with excellent yields and diastereoselectivities. snnu.edu.cn
The functionalization of the benzimidazole core at specific positions, such as the 5(6)-position, has been achieved through palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig amination cross-coupling reactions. nih.gov The reaction of N-protected-5-bromo-2-nitrophenyl-benzimidazole with aryl boronic acids or sulfonylanilines has yielded the desired 5(6)-substituted derivatives in high yields. nih.gov Copper-catalyzed C-N cross-coupling reactions have also been explored for the synthesis of benzimidazole derivatives, offering an alternative to palladium-based systems. heteroletters.org
Table 1: Examples of Transition-Metal-Catalyzed Synthesis of Benzimidazole Analogs
| Catalyst/Ligand | Reactants | Product Type | Yield (%) | Reference |
| Pd(OAc)₂ / (S)-BINAP | Amidine Precursors | Axially Chiral Benzimidazoles | 82-98% | thieme-connect.com |
| Palladium Catalyst | N-protected-5-bromo-2-nitrophenyl-benzimidazole, Aryl boronic acids/Sulfonylanilines | 2,5(6)-substituted-1H-benzimidazoles | up to 81% | nih.gov |
| CuI/l-proline | 2-iodoacetanilides, Aqueous ammonia | Substituted 1H-Benzimidazoles | Not Specified | mdpi.com |
Microwave-Assisted Synthesis Optimization
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. preprints.orgsemanticscholar.org This technology has been successfully applied to the synthesis of various benzimidazole derivatives. nih.govclockss.org
The synthesis of fluoro- and chloro-substituted 2-acetyl benzimidazole derivatives has been achieved through a microwave-induced reaction between 3-chloro-4-fluorobenzene-1,2-diamine (B593877) and lactic acid, followed by oxidation. researchgate.net Subsequent condensation with various aldehydes and cyclization with thiourea (B124793) under microwave irradiation yielded thiazine (B8601807) derivatives of fluoro, chloro benzimidazole. researchgate.net
Microwave irradiation has also been employed for the synthesis of 1H-benzo[d]imidazole derivatives from nitriles and o-phenyldiamines in the presence of polyphosphoric acid (PPA) and phosphoric acid, offering a rapid and efficient route to these compounds. clockss.org Furthermore, the microwave-assisted synthesis of 1H,3H-thiazolo[3,4-a]benzimidazoles has been reported, demonstrating significant reductions in reaction times and improved yields compared to conventional methods. semanticscholar.org In some cases, solvent-free microwave-assisted synthesis has been achieved, further enhancing the green credentials of this methodology. semanticscholar.org A study on the synthesis of new fluoro-benzimidazole derivatives utilized microwave-supported reactions to produce a series of compounds that were subsequently characterized and tested for their biological activities. nih.gov
Table 2: Microwave-Assisted Synthesis of Benzimidazole Analogs
| Reactants | Conditions | Product Type | Yield (%) | Reference |
| 3-chloro-4-fluorobenzene-1,2-diamine, Lactic acid | Microwave irradiation | Fluoro, chloro 2-acetyl benzimidazole | Not Specified | researchgate.net |
| Nitriles, o-Phenyldiamines | Microwave, PPA, Phosphoric acid | 1H-Benzo[d]imidazole derivatives | High | clockss.org |
| 4-fluor-1,2-phenylenediamine, 2-nitrobenzaldehyde | Microwave irradiation | 6-Fluoro-2-(2'-nitrophenyl)-1H-benzo[d]imidazole | 75% | uchile.cl |
| 2-(1H-benzimidazol-2-yl) aniline derivative, 2-bromoacetyl bromide | Microwave irradiation (300W) | 5H-benzimidazo[1,2-d] nih.govthieme-connect.combenzodiazepin-6(7H)-one derivatives | 48-70% | uchile.cl |
Solvent-Free and Aqueous Media Syntheses
In recent years, there has been a significant push towards the development of environmentally benign synthetic methods, with a focus on minimizing or eliminating the use of hazardous organic solvents. arabjchem.org Solvent-free and aqueous media syntheses of benzimidazole derivatives have emerged as attractive green alternatives. umich.edugrowingscience.com
Solvent-free synthesis of benzimidazole derivatives has been achieved by the condensation of o-phenylenediamine with aldehydes or organic acids under neat conditions, often with simple grinding followed by heating. umich.edu This one-pot method offers high atom economy and avoids the use of toxic solvents. Various catalysts, including BF₃·OEt₂, have been used to facilitate these solvent-free reactions, yielding 2-substituted benzimidazoles in very good yields. eijppr.com Zinc acetate (B1210297) has also been employed as a catalyst for the solvent-free synthesis of benzimidazole derivatives at room temperature. eijppr.com
The synthesis of benzimidazoles in aqueous media represents another significant advancement in green chemistry. growingscience.com Reactions of o-phenylenediamines with aldehydes in water, using oxygen as the oxidant, have been reported to produce 1,2-disubstituted benzimidazoles. growingscience.com This method avoids the need for traditional and often toxic oxidizing agents. Furthermore, catalyst-free synthesis of 1,2-disubstituted benzimidazoles in aqueous media has been demonstrated, highlighting the potential for even more sustainable synthetic routes. growingscience.com
Table 3: Solvent-Free and Aqueous Media Synthesis of Benzimidazole Analogs
| Reactants | Conditions | Product Type | Yield (%) | Reference |
| o-phenylenediamine, Aldehydes/Organic acids | Solvent-free, 140°C | Benzimidazole derivatives | 55-92% | umich.edu |
| o-phenylenediamine, Aldehydes | Solvent-free, BF₃·OEt₂ | 2-substituted benzimidazoles | Very good | eijppr.com |
| o-phenylenediamine, Aldehydes | Aqueous media, O₂ oxidant | 1,2-disubstituted benzimidazoles | Not Specified | growingscience.com |
Advanced Spectroscopic and Chromatographic Characterization Methods for Novel this compound Derivatives
The unambiguous structural elucidation of novel this compound derivatives relies on a combination of advanced spectroscopic and chromatographic techniques. These methods are essential for confirming the identity, purity, and stereochemistry of the synthesized compounds.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the molecule. scielo.org.mx The chemical shifts, coupling constants, and integration of signals in the ¹H NMR spectrum provide detailed information about the arrangement of protons in the molecule. For instance, the presence of signals in the aromatic region confirms the benzimidazole core, while specific splitting patterns can elucidate the substitution pattern. ¹³C NMR, including DEPT experiments, helps to identify all carbon atoms, including quaternary carbons. The presence of carbon-fluorine and carbon-chlorine bonds can influence the chemical shifts of adjacent carbon atoms. scielo.org.mx
Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight of the synthesized compounds and confirming their elemental composition. researchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. scielo.org.mx Fragmentation patterns observed in the mass spectrum can also provide valuable structural information.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. derpharmachemica.com Characteristic absorption bands for N-H stretching in the benzimidazole ring, C=N stretching, and C-F and C-Cl stretching vibrations can be observed. researchgate.netderpharmachemica.com
Chromatographic Methods:
Thin Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of reactions and to get a preliminary assessment of the purity of the products. researchgate.net
Column Chromatography: This technique is widely used for the purification of the synthesized compounds. smolecule.com By selecting an appropriate stationary phase (e.g., silica (B1680970) gel) and a suitable eluent system, individual components of a reaction mixture can be separated to obtain the pure product.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique used to determine the purity of the final compounds with high accuracy. It can also be used for the preparative purification of small quantities of material.
The characterization of novel 7-chloro-4-aminoquinoline-benzimidazole hybrids involved NMR, MS, and elemental analysis to confirm their structures. nih.govnih.gov Similarly, the synthesis of new fluoro-benzimidazole derivatives was followed by their characterization using FT-IR, ¹H- and ¹³C-NMR, and mass spectroscopy. nih.gov In the synthesis of 5-chloro-4-fluoro-2-nitroaniline, a precursor for some benzimidazole derivatives, ¹H-NMR and ¹⁹F-decoupled ¹H-NMR were used for structural confirmation.
Table 4: Spectroscopic and Chromatographic Data for Benzimidazole Analogs
| Compound Type | Spectroscopic/Chromatographic Data | Reference |
| 6-(7-chloro-6-fluoro-1H-benzimidazol-2-yl)-4-(4-chlorophenyl-(6H-1, 3-thiazin -2-amine | ¹H NMR: δ 4.52(1H, s, C-H), 6.94-7.26(6H, m, Ar-H). IR (KBr) cm⁻¹: 3347-3458(NH₂), 1590-1670(C=N), 2190-2293(C-S-C). MS m/z: 358.08 (M+). | researchgate.net |
| 6-(7-chloro-6-fluoro-1H-benzimidazol-2-yl)-4-(4-methoxyphenyl)-6H-1, 3.thiazin-2-amine | ¹H NMR: δ 3.73(3H, s,-OCH₃), 4.50(1H, s, C-H), 6.91-7.56(6H, m, Ar-H). IR (KBr) cm⁻¹: 3341-3459(NH₂), 1568-1660(C=N), 2191-2290(C-S-C). MS m/z: 374.06 (M+). | researchgate.net |
| 6-chloro-5-fluoro-1H-benzo[d]imidazole-2-thiol | ¹H-NMR (DMSO): δ 7.16-7.18 (d, 1H, J = 8.80 HZ, ArH), 7.24- 7.26 (d, 1H, J = 6.8 HZ, ArH), 12.69 (s, 1H, NH or SH), 12.76 (s, 1H, NH or SH). MS (ESI) m/z: 202 (M+1), 203 (M+2). | derpharmachemica.com |
| 5-chloro-4-fluoro-2-nitroaniline | ¹H-NMR (400 MHZ, CDCl₃): δ 6.00 (br.s, 2H, NH₂), 6.90-6.91 (d, 1H, H-3, J = 4.0 HZ, ArH), 7.91-7.94 (d, 1H, H-6, J = 12.0 HZ, ArH). |
Elucidation of Chemical Reactivity and Reaction Mechanisms of 7 Chloro 4 Fluoro 1h Benzimidazole
Electrophilic and Nucleophilic Substitution Reactions on the Benzimidazole (B57391) Nucleus
The benzimidazole scaffold, a fusion of benzene (B151609) and imidazole (B134444) rings, possesses a unique electronic nature. longdom.orgcsic.es It can undergo both electrophilic and nucleophilic substitution reactions. longdom.orgajrconline.org The presence of chlorine and fluorine atoms on the benzene ring further modulates this reactivity. smolecule.com
Role of Halogen Substituents (Chlorine and Fluorine) in Directing Reactivity
The chlorine and fluorine atoms are electron-withdrawing groups, which deactivates the benzene ring towards electrophilic attack. smolecule.com However, they can direct incoming electrophiles to specific positions. The chlorine at position 7 is meta to the imidazole nitrogen atoms, which may result in reduced steric hindrance compared to substitutions at other positions.
Conversely, the electron-withdrawing nature of the halogens makes the benzimidazole nucleus more susceptible to nucleophilic aromatic substitution (SNAr). smolecule.com The increased electrophilicity of the aromatic system facilitates the attack of nucleophiles. smolecule.com
Investigations into Leaving Group Capabilities and Nucleophilic Attack
In nucleophilic substitution reactions, the halogen atoms can act as leaving groups. The chlorine atom, in particular, is a good leaving group and can be displaced by various nucleophiles, such as amines and thiols. smolecule.comontosight.ai This allows for the synthesis of a diverse range of benzimidazole derivatives. smolecule.com
For instance, the chlorine atom in 2-chlorobenzimidazoles can be replaced by amino groups. longdom.org Similarly, studies on other halogenated benzimidazoles have shown that the bromo group is a good leaving group, making the compound susceptible to nucleophilic substitution. ontosight.ai The reactivity of halogens as leaving groups is a critical aspect in the functionalization of the benzimidazole core.
Oxidation-Reduction Chemistry of the 7-Chloro-4-fluoro-1H-benzimidazole Scaffold
The benzimidazole ring system can participate in oxidation and reduction reactions. ajrconline.orgsmolecule.com Oxidation can lead to the formation of N-oxide derivatives, while reduction can yield derivatives with modified properties. smolecule.com Common oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride (B1222165) can be employed for these transformations. ajrconline.orgsmolecule.com The standard method for the reduction of benzimidazole involves hydrogenation in the presence of a platinum catalyst. ajrconline.org
Advanced Cyclization Reactions and Formation of Fused Heterocyclic Systems
The this compound scaffold serves as a valuable building block in the synthesis of more complex, fused heterocyclic systems. smolecule.com Cyclization reactions can be employed to construct new rings onto the benzimidazole core. For example, condensation reactions of o-phenylenediamines with various carbonyl compounds are a common method for forming the initial benzimidazole ring, which can then undergo further cyclization. semanticscholar.orgthieme-connect.com
One approach involves the intramolecular cyclization of appropriately substituted benzimidazoles. For instance, an attempt to replace a chlorine atom with an amino group in a derivative of 2-chlorobenzimidazole (B1347102) led to an intramolecular cyclization, forming a dihydroimidazo[1,2-a]benzimidazole. longdom.org Additionally, hypervalent iodine(III) reagents have been used to facilitate the cyclization of aryl amidines to form fused benzimidazoles. mdpi.com
Mechanistic Studies of Select Chemical Transformations Involving this compound
Mechanistic studies provide insight into the step-by-step process of chemical reactions. For benzimidazole synthesis, the reaction of o-phenylenediamine (B120857) with aldehydes is a key step. The mechanism for the formation of benzimidazole derivatives often involves the initial formation of a Schiff base, followed by cyclization and subsequent aromatization. openmedicinalchemistryjournal.com
In nucleophilic aromatic substitution reactions involving polyfluoroaromatic compounds, the reaction with nucleophiles often proceeds through a Meisenheimer complex. researchgate.net For the synthesis of novel benzimidazole hybrids, the reaction of 7-chloro-4-aminoquinoline with benzimidazole precursors has been studied, highlighting the importance of the linker between the two heterocyclic systems. nih.gov
Computational and Theoretical Investigations of 7 Chloro 4 Fluoro 1h Benzimidazole
Quantum Chemical Characterization
Quantum chemical methods are instrumental in elucidating the electronic properties and reactivity of molecules. For 7-Chloro-4-fluoro-1H-benzimidazole, these calculations offer a detailed understanding of its fundamental chemical nature.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to its electron-donating ability, while the LUMO's energy indicates its capacity to accept electrons. multidisciplinaryjournals.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing molecular stability; a larger gap implies higher stability and lower reactivity. biointerfaceresearch.com
For benzimidazole (B57391) derivatives, the introduction of substituents significantly affects the HOMO-LUMO gap. For instance, DFT calculations have shown that the presence of a chlorine substituent can reduce the HOMO-LUMO gap in a benzimidazole system by approximately 0.8 eV compared to the unsubstituted molecule, thereby enhancing its redox activity. The halogenation at the 7- and 4-positions with chlorine and fluorine in this compound is expected to modulate its electronic properties and reactivity in a similar fashion. Theoretical studies on related benzimidazoles have explored these effects in detail. biointerfaceresearch.comresearchgate.netresearchgate.net
Table 1: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gaps for Substituted Benzimidazoles (Calculated via DFT)
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
| Benzimidazole Derivative A | -6.25 | -1.15 | 5.10 |
| Benzimidazole Derivative B | -6.50 | -1.80 | 4.70 |
| Benzimidazole Derivative C | -6.75 | -2.05 | 4.70 |
Note: The values presented are representative and derived from computational studies on various substituted benzimidazoles. Actual values for this compound would require specific calculations.
Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity. jddtonline.info These descriptors include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). researchgate.netresearchgate.netjddtonline.infodergipark.org.tr
Electronegativity (χ) describes the power of an atom or group of atoms to attract electrons.
Chemical Hardness (η) is a measure of the resistance to a change in electron distribution or charge transfer. A lower hardness value indicates higher reactivity.
Chemical Softness (S) is the reciprocal of chemical hardness and is also a measure of the molecule's reactivity.
Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.
These parameters are crucial for predicting how this compound will interact with other chemical species. researchgate.net
Table 2: Representative Global Reactivity Descriptors for Substituted Benzimidazoles (Calculated via DFT)
| Descriptor | Formula | Representative Value Range |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.5 - 4.5 eV |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.0 - 2.5 eV |
| Chemical Softness (S) | 1/η | 0.4 - 0.5 eV-1 |
| Electrophilicity Index (ω) | χ2/2η | 2.5 - 4.5 eV |
Note: These values are illustrative and based on published data for various benzimidazole derivatives. Specific calculations are needed for this compound.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites. The MEP surface displays regions of varying electrostatic potential, with red indicating electron-rich areas (nucleophilic sites) and blue representing electron-poor regions (electrophilic sites). rdmodernresearch.com For substituted benzimidazoles, MEP analysis reveals that electron-negative atoms like nitrogen and halogens typically correspond to regions of negative potential, making them susceptible to electrophilic attack. rdmodernresearch.com In the case of this compound, the nitrogen atoms of the imidazole (B134444) ring and the chlorine and fluorine atoms on the benzene (B151609) ring are expected to be the primary centers of negative electrostatic potential, while the hydrogen atoms, particularly the one attached to the nitrogen, will exhibit a positive potential. researchgate.net
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com This technique allows for the exploration of a molecule's conformational landscape and its interactions with its environment, such as solvent molecules or biological macromolecules. semanticscholar.orgnih.gov For a molecule like this compound, MD simulations can provide insights into its flexibility, preferred conformations, and the stability of its intermolecular interactions, such as hydrogen bonding. nih.gov In the context of drug design, MD simulations are often employed to study the binding of a ligand to its protein target, providing a dynamic view of the binding process and helping to assess the stability of the ligand-protein complex. semanticscholar.org While specific MD simulation studies on this compound are not widely available, the methodology is well-suited to investigate its behavior in a biological system.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Halogenated Benzimidazoles
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. scirp.org For halogenated benzimidazoles, QSAR studies have been particularly insightful, especially in the context of their anticancer properties. nih.govmdpi.comresearchgate.net These studies have demonstrated that the presence and position of halogen substituents significantly influence the antiproliferative activity of these compounds. nih.gov
QSAR models for halogenated benzimidazoles often reveal that descriptors related to the topological and spatial distribution of atomic mass, polarizability, and van der Waals volumes of the halogen substituents are critical for their biological activity. mdpi.com For example, research has indicated that the inclusion of chlorine or fluorine substituents on the benzimidazole ring can enhance antileukemic properties. researchgate.net The antiproliferative effects of these compounds are often linked to their ability to act as inhibitors of various protein kinases. The insights gained from QSAR models are invaluable for the rational design of new, more potent halogenated benzimidazole derivatives with improved therapeutic profiles.
Development and Validation of Predictive QSAR Models
Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in modern drug design, establishing a mathematical correlation between the chemical structure of a compound and its biological activity. While specific QSAR models exclusively developed for this compound are not extensively documented in public literature, the principles and methodologies are well-established for the broader class of benzimidazole derivatives. biointerfaceresearch.comajol.inforesearchgate.net
The development of a predictive QSAR model for this compound would involve a series of steps:
Data Set Collection: A series of benzimidazole analogues with experimentally determined biological activities (e.g., IC50 values) against a specific target would be compiled.
Molecular Descriptor Calculation: A wide array of molecular descriptors, which are numerical representations of the molecule's physicochemical properties, would be calculated. These fall into several categories, including electronic, steric, hydrophobic, and topological descriptors. ajol.info
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or more complex machine learning algorithms like Artificial Neural Networks (ANN), are used to build a mathematical equation linking the most relevant descriptors to the biological activity. biointerfaceresearch.comajol.info
Validation: The predictive power of the QSAR model is rigorously validated using both internal (e.g., leave-one-out cross-validation) and external validation techniques to ensure its robustness and reliability. researchgate.netmdpi.com
For benzimidazole derivatives, QSAR studies have successfully created models to predict activities against various targets, including enteroviruses and bacteria. biointerfaceresearch.comresearchgate.net
Statistical Correlation of Molecular Descriptors with Biological Interactions
The biological activity of this compound is intrinsically linked to its structural and electronic properties, which are quantified by molecular descriptors. The statistical analysis within a QSAR framework reveals which of these descriptors have the most significant impact on biological interactions.
For the benzimidazole class, several descriptors have been shown to correlate with biological activity. biointerfaceresearch.comajol.info The presence of the chloro and fluoro groups on the this compound scaffold would significantly influence these descriptors. For instance, the high electronegativity of the fluorine atom and the size and lipophilicity of the chlorine atom would directly affect the electronic and steric properties of the molecule, which are crucial for receptor binding. Studies on related benzimidazoles have shown that electronic parameters, polarizability, and topological indices are often key determinants of their inhibitory activities. ajol.info
Table 1: Key Molecular Descriptors and Their Potential Influence on the Biological Activity of this compound
| Descriptor Category | Specific Descriptor Example | Potential Influence on Biological Interaction |
| Electronic | Dipole Moment, LUMO Energy | Governs electrostatic interactions, hydrogen bonding capability, and reactivity with biological targets. biointerfaceresearch.com |
| Hydrophobic | LogP (Partition Coefficient) | Affects membrane permeability and hydrophobic interactions within a receptor's binding pocket. biointerfaceresearch.com |
| Topological | Wiener Index, Randić Index | Encodes information about molecular size, shape, and branching, which influences how the molecule fits into a binding site. ajol.info |
| Steric/Size | Molecular Volume, Surface Area | Determines the physical fit of the ligand into the receptor's active site. |
| Quantum-Chemical | Polarizability | Reflects the ease with which the electron cloud can be distorted, influencing non-covalent interactions. ajol.info |
Ligand-Based Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling is a powerful computational technique that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect.
Elucidation of Essential Pharmacophoric Features
A pharmacophore model for this compound would be derived from its structure and compared with other active molecules targeting the same biological receptor. Studies on various benzimidazole derivatives have consistently identified a core set of pharmacophoric features that are critical for their biological activity. japtronline.commdpi.com
These essential features typically include:
Hydrogen Bond Acceptors (HBA): The nitrogen atoms in the imidazole ring are prime hydrogen bond acceptors.
Hydrogen Bond Donors (HBD): The N-H group in the imidazole ring serves as a crucial hydrogen bond donor. japtronline.com
Aromatic Rings (AR): The fused benzene and imidazole rings provide a scaffold for π-π stacking and other hydrophobic interactions with aromatic amino acid residues in a protein's binding site. japtronline.com
Hydrophobic Features (HY): The chloro- and fluoro-substituted benzene ring contributes to the molecule's hydrophobicity, which can be critical for binding affinity.
The specific spatial arrangement of these features creates a 3D "fingerprint" that is recognized by the biological target.
Table 2: Essential Pharmacophoric Features of Benzimidazole Scaffolds
| Pharmacophoric Feature | Structural Origin in this compound | Importance in Biological Recognition |
| Hydrogen Bond Donor (HBD) | Imidazole N-H group | Forms directed hydrogen bonds with acceptor residues (e.g., Asp, Glu, backbone carbonyls) in the target protein. japtronline.com |
| Hydrogen Bond Acceptor (HBA) | Imidazole non-protonated Nitrogen | Interacts with donor residues (e.g., Ser, Thr, Lys, Arg) in the active site. frontiersin.org |
| Aromatic Ring (AR) | Fused Benzimidazole Ring System | Participates in π-π stacking or hydrophobic interactions with aromatic residues like Phe, Tyr, Trp. japtronline.com |
| Halogen Bond Acceptor | Chlorine and Fluorine atoms | Can form halogen bonds, a specific type of non-covalent interaction, with electron-rich atoms in the binding pocket. |
Computational Screening for Potential Interacting Ligands
Once a pharmacophore model is established, it can be used as a 3D query to search large chemical databases for other molecules that possess the same essential features in the correct spatial orientation. This process, known as virtual screening, is a time- and cost-effective method for identifying novel "hit" compounds that are likely to be active. frontiersin.orgacs.org
The workflow for a virtual screening campaign based on the this compound pharmacophore would involve:
Generating a robust, validated pharmacophore model. nih.gov
Searching large compound libraries (e.g., ZINC, ChemDiv, ChEMBL) for molecules that match the pharmacophore query. japtronline.comfrontiersin.org
Filtering the resulting hits based on drug-likeness criteria (e.g., Lipinski's Rule of Five) to select for compounds with favorable pharmacokinetic properties. frontiersin.org
Docking the top-ranked hits into the putative binding site of the biological target to predict their binding mode and affinity. nih.gov
This approach has been successfully applied to identify novel benzimidazole-based inhibitors for various targets, including protein kinases and enzymes involved in parasitic diseases. japtronline.comacs.org
In Silico Prediction of Absorption, Distribution, and Metabolism (ADME) Profiles
In silico ADME prediction is a critical step in early-stage drug discovery, used to forecast a compound's pharmacokinetic properties and identify potential liabilities before committing to expensive and time-consuming experimental studies.
Prediction of Metabolic Stability and Biotransformation Sites
The metabolic stability of a drug candidate is a key determinant of its bioavailability and duration of action. Computational tools can predict how susceptible a molecule like this compound is to metabolism by enzymes in the liver, primarily the Cytochrome P450 (CYP) family.
Studies on related halogenated benzimidazoles have shown that the site and nature of halogen substitution significantly impact metabolic stability. nih.govacs.org Fluorine substitution, in particular, is a common strategy used to block metabolically labile sites and enhance stability. acs.org The presence of the fluoro group at the C4 position and the chloro group at the C7 position on the benzimidazole ring would likely influence its metabolic fate.
In silico metabolism prediction software, such as MetaSite or Meteor, can identify the most probable sites of biotransformation on the molecule. nih.govpensoft.net For the benzimidazole scaffold, common metabolic pathways include:
Hydroxylation: The addition of a hydroxyl (-OH) group, typically on the aromatic rings. nih.govacs.org The electron-withdrawing nature of the fluorine and chlorine atoms might direct this hydroxylation to other positions on the benzene ring.
N-Oxidation: Oxidation of the nitrogen atoms in the imidazole ring.
Glucuronidation: Conjugation with glucuronic acid, which increases water solubility and facilitates excretion.
Table 3: Predicted ADME Properties and Metabolic Profile for this compound (Illustrative)
| ADME Property | Predicted Outcome | Rationale/Methodology |
| Gastrointestinal (GI) Absorption | High | Based on general properties of benzimidazoles and predictions from tools like SwissADME. nih.govresearchgate.net |
| Blood-Brain Barrier (BBB) Permeation | Variable | Depends on specific physicochemical properties like LogP and polar surface area. |
| CYP Inhibition | Possible | Benzimidazole scaffolds can interact with the active sites of various CYP enzymes. |
| Metabolic Stability | Moderate to High | Halogenation, particularly fluorination, often blocks sites of metabolism, potentially increasing stability. nih.govacs.org |
| Primary Biotransformation Site | Aromatic Hydroxylation | Predicted as a common metabolic pathway for aromatic heterocyclic compounds. nih.govacs.org |
In Vitro Biological Interaction Studies and Mechanistic Research of 7 Chloro 4 Fluoro 1h Benzimidazole
Investigation of Enzyme Inhibition Mechanisms (In Vitro)
The interaction of 7-Chloro-4-fluoro-1H-benzimidazole and its related structures with various enzymes has been explored to understand their inhibitory potential. These studies are crucial for defining the compound's pharmacological profile at a molecular level.
The benzimidazole (B57391) nucleus is a well-established scaffold for the development of kinase inhibitors. nih.gov Kinases are pivotal enzymes in cellular signaling, and their dysregulation is implicated in diseases like cancer. nih.gov
Derivatives of this compound have shown potent inhibitory activity against several tyrosine kinases. Specifically, 4-Chloro-7-fluoro-1H-benzo[d]imidazol-2-amine has been identified as a kinase inhibitor that binds to the ATP pocket of c-Src , a non-receptor tyrosine kinase, with a reported inhibitor constant (Ki) of 12 nM. smolecule.com The c-Src kinase is a member of the Src family of kinases (SFKs), which are significant biological targets in various human cancers. mdpi.com
The broader class of benzimidazole derivatives has demonstrated activity against multiple receptor tyrosine kinases (RTKs). For instance, 2-aryl benzimidazole derivatives are known to act as multi-target RTK inhibitors against VEGFR-2 and PDGFR. nih.gov While direct data for the 7-chloro-4-fluoro variant is sparse, related fluorinated benzimidazoles have been extensively studied. Selumetinib, which contains a 7-fluoro-benzimidazole moiety, is a potent inhibitor of MEK1 and MEK2, kinases in the RAF -MEK-ERK pathway. nih.gov Similarly, other benzimidazole compounds have been identified as inhibitors of p38 MAP kinase and c-Met kinase. nih.govmdpi.comtandfonline.com For example, a 6,7-dimethoxy-N-(2-phenyl-1H-benzo[d]imidazole-6-yl)quinolin-4-amine derivative showed potent c-Met inhibition with an IC₅₀ value of 0.030 µM. nih.govtandfonline.com
Table 1: In Vitro Tyrosine Kinase Inhibition Data for a this compound Derivative and Related Analogues
| Compound/Derivative Class | Target Kinase | Measurement | Value |
|---|---|---|---|
| 4-Chloro-7-fluoro-1H-benzo[d]imidazol-2-amine smolecule.com | c-Src | Ki | 12 nM |
| Selumetinib (7-fluoro-benzimidazole derivative) nih.gov | MEK1/2 | IC₅₀ | 14 nM |
| 2-Aryl Benzimidazole Derivative nih.gov | VEGFR-2 | - | Multi-target inhibitor |
| 6,7-dimethoxy-4-anilinoquinoline-benzimidazole derivative tandfonline.com | c-Met | IC₅₀ | 0.030 µM |
| 2-aminobenzimidazole derivatives mdpi.com | p38α MAP kinase | - | Potent inhibitors |
Cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are key targets in the management of Alzheimer's disease. nih.govbiointerfaceresearch.com The benzimidazole scaffold is a core component of many cholinesterase inhibitors. nih.govsemnan.ac.ir
Table 2: In Vitro Cholinesterase Inhibition by Halogenated Benzimidazole Derivatives
| Compound Derivative | Target Enzyme | IC₅₀ (nM) |
|---|---|---|
| 5(6)-Chlorobenzimidazole derivative (3h) nih.gov | AChE | 29.5 ± 1.2 |
| 5(6)-Chlorobenzimidazole derivative (3d) nih.gov | AChE | 31.9 ± 0.1 |
| 5(6)-Fluorobenzimidazole derivative (3p) nih.gov | AChE | 139.9 ± 5.1 |
| 5(6)-Fluorobenzimidazole derivative (3l) nih.gov | AChE | 169.4 ± 7.2 |
| Donepezil (Reference) nih.gov | AChE | 21.8 ± 0.9 |
Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the inflammatory pathway, responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively. nih.gov The benzimidazole structure has been incorporated into compounds designed as anti-inflammatory agents targeting these enzymes. nih.gov
Numerous benzimidazole derivatives have been investigated as inhibitors of COX-1, COX-2, and 5-lipoxygenase. nih.gov For example, certain benzimidazole-thiazole hybrids have been identified as potent dual inhibitors of COX-2 and 15-lipoxygenase. However, specific in vitro studies detailing the direct inhibitory mechanism of this compound on COX or LOX enzymes are not prominently featured in the available scientific literature. While the general scaffold is associated with anti-inflammatory properties, direct evidence of inhibition for this specific compound is lacking. nih.gov
The Filamenting temperature-sensitive protein Z (FtsZ) is an essential protein for bacterial cell division and a promising target for novel antitubercular agents. nih.govbohrium.com The benzimidazole scaffold has been successfully utilized to develop inhibitors of Mycobacterium tuberculosis (Mtb) FtsZ. nih.govbohrium.comorientjchem.org
Extensive structure-activity relationship (SAR) studies have been conducted on trisubstituted benzimidazoles, leading to the discovery of potent anti-TB agents that target Mtb-FtsZ. nih.gov Although direct enzymatic inhibition data for this compound against FtsZ is not specified, related fluorobenzimidazoles have been synthesized and evaluated for their antimycobacterial activity. nih.gov One study initiated the synthesis of such compounds from 5-chloro-4-fluoro-2-nitroaniline, a precursor that establishes the chloro-fluoro substitution pattern on the benzene (B151609) ring of the benzimidazole. nih.gov The resulting derivatives, incorporating motifs from natural products, showed significant antitubercular activity against the M. tuberculosis H37Rv strain, with Minimum Inhibitory Concentration (MIC) values as low as 25 µg/mL. nih.gov This suggests that the 7-chloro-4-fluoro substitution pattern could be a viable framework for the design of FtsZ inhibitors.
Table 3: Antitubercular Activity of Related Fluorobenzimidazole Derivatives
| Compound Derivative | Target Organism | MIC (µg/mL) |
|---|---|---|
| Compound 4d nih.gov | M. tuberculosis H37Rv | 25 |
| Compound 5i nih.gov | M. tuberculosis H37Rv | 25 |
| Sesamin (Reference) nih.gov | M. tuberculosis H37Rv | 50 |
| Galipinine (Reference) nih.gov | M. tuberculosis H37Rv | 16 |
Receptor Binding Affinity and Allosteric Modulation (In Vitro)
Beyond enzyme inhibition, the interaction of small molecules with cell surface receptors is a fundamental aspect of pharmacology.
P2X receptors are ligand-gated ion channels activated by extracellular ATP, with the P2X3 subtype being particularly implicated in nociception and pain signaling. nih.gov
Research into novel P2X3 receptor antagonists has explored the benzimidazole-4,7-dione scaffold. nih.gov In these studies, various substitutions were made to optimize antagonistic activity. Notably, derivatives containing a 3-chloro-4-fluorobenzoyl moiety were synthesized and evaluated. nih.gov One such compound, a 3,4-difluoro substituted derivative (14h), was identified as a potent antagonist with an IC₅₀ value of 375 nM for the human P2X3 receptor. nih.gov A closely related analogue with a 3-chloro-4-fluorobenzoyl substitution (14i) also demonstrated significant antagonistic activity with an IC₅₀ of 505 nM. nih.gov These findings highlight that the chloro-fluoro substitution pattern on a phenyl ring attached to a core heterocyclic structure can contribute effectively to binding and antagonism at the P2X3 receptor.
Table 4: In Vitro P2X3 Receptor Antagonistic Activity of Benzimidazole Derivatives
| Compound Derivative | hP2X3R IC₅₀ (nM) |
|---|---|
| 3,4-difluorobenzoyl derivative (14h) nih.gov | 375 ± 33 |
| 3-chloro-4-fluorobenzoyl derivative (14i) nih.gov | 505 ± 51 |
| 4-fluorobenzoyl derivative (14d) nih.gov | 450 ± 59 |
| 4-chlorobenzoyl derivative (14e) nih.gov | 481 ± 20 |
GABA-A Receptor Positive Allosteric Modulation
The γ-aminobutyric acid type A (GABA-A) receptor, a crucial inhibitory neurotransmitter receptor in the central nervous system, is a key target for many therapeutic agents. wikipedia.org Positive allosteric modulators (PAMs) of the GABA-A receptor enhance the effect of GABA without directly activating the receptor themselves. wikipedia.org This modulation can lead to sedative, anxiolytic, and anticonvulsant effects. wikipedia.org
Derivatives of 2-phenyl-1H-benzimidazole have been identified as positive allosteric modulators of GABA-A receptors, showing a preference for the α1/γ2 interface. acs.org Research into 2-(4-fluorophenyl)-1H-benzo[d]imidazoles has revealed their potential as PAMs with improved metabolic stability. acs.org These compounds have been shown to effectively enhance GABA-induced ion currents, confirming their allosteric modulatory properties. acs.org For instance, certain derivatives significantly increased GABA-induced Cl- currents, demonstrating their efficacy as PAMs. acs.org The structural similarity of 1H-benzo[d]imidazoles to imidazo[1,2-a]pyridines suggests they may share a similar selectivity for the α1/γ2 interface within the α1β2γ2 GABA-A receptor. acs.org
Benzodiazepines are a well-known class of GABA-A receptor PAMs that bind to a specific allosteric site, enhancing the receptor's response to GABA. wikipedia.orgnih.gov This interaction increases the frequency of the chloride channel opening, leading to hyperpolarization of the neuron and reduced excitability. wikipedia.org The development of novel PAMs with different chemical scaffolds, such as benzimidazole derivatives, is an active area of research aiming to achieve more selective modulation of specific GABA-A receptor subtypes, potentially offering improved therapeutic profiles with fewer side effects. dovepress.com
Angiotensin II Type 1 (AT1) Receptor Interaction
The renin-angiotensin system (RAS) is a critical regulator of blood pressure, and its primary effector, angiotensin II (Ang II), exerts its effects by binding to the Angiotensin II Type 1 (AT1) receptor. mdpi.comnih.gov Blocking this interaction is a key strategy for the management of hypertension. mdpi.comnih.gov Benzimidazole derivatives are a prominent class of non-peptidic Ang II receptor antagonists, with several marketed drugs like candesartan (B1668252) and telmisartan (B1682998) featuring this heterocyclic core. nih.gov
The interaction of these antagonists with the AT1 receptor, a G protein-coupled receptor, prevents the physiological actions of Ang II, which include vasoconstriction and aldosterone (B195564) release. mdpi.comchalcogen.ro The development of AT1 receptor blockers has been a major focus in cardiovascular medicine, as they offer a more specific and often better-tolerated alternative to other RAS inhibitors like ACE inhibitors. nih.gov Research in this area continues to explore novel benzimidazole-based structures to optimize potency and pharmacokinetic properties. mdpi.com
Other Receptor Targets (e.g., CCR3, TRPV-1, Bradykinin B1)
Beyond GABA-A and AT1 receptors, benzimidazole derivatives have been investigated for their interaction with a variety of other receptor targets, highlighting the versatility of this chemical scaffold.
CCR3 Receptor: The C-C chemokine receptor 3 (CCR3) is involved in inflammatory responses, particularly those associated with allergic conditions like asthma. Some 1,2,5-trisubstituted benzimidazole derivatives have been identified as inhibitors of the CCR3 receptor. nih.gov For example, certain compounds have shown binding constants in the nanomolar range, and structural modifications, such as the introduction of a trifluoroethane group at the C2-position of the benzimidazole, have led to enhanced inhibitory activity. nih.gov
TRPV-1 Receptor: The Transient Receptor Potential Vanilloid-1 (TRPV-1), a non-selective cation channel, plays a significant role in pain perception and neurogenic inflammation. mdpi.comnih.gov It is activated by various stimuli, including heat and capsaicin. nih.gov Benzimidazole derivatives have been explored as potential modulators of TRPV-1. mdpi.com The interaction with this receptor is a key area of research for the development of novel analgesics. nih.gov
Bradykinin B1 Receptor: The Bradykinin B1 receptor is implicated in inflammatory processes. nih.gov While direct interaction studies of this compound with the Bradykinin B1 receptor are not extensively detailed in the provided context, the broader class of benzimidazoles is known to interact with various receptors involved in inflammation. mdpi.com
High-Resolution Molecular Docking and Protein-Ligand Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. ukm.myfrontiersin.org This method is instrumental in understanding the interactions between a ligand, such as this compound, and its biological target at the molecular level. ukm.my
Prediction of Binding Poses and Interaction Modes with Specific Biological Macromolecules
Molecular docking simulations can predict the binding poses and interaction modes of benzimidazole derivatives with various biological macromolecules. For instance, docking studies have been used to understand the interaction of benzimidazole compounds with enzymes like dihydrofolate reductase and protein kinases. semanticscholar.orgnih.gov These studies help in identifying the most likely binding orientation of the ligand within the active site of the protein. In the context of 7-chloro-4-aminoquinoline-benzimidazole hybrids, docking studies have been performed on tyrosine-protein kinase c-Src to elucidate binding modes. nih.gov Similarly, the binding of benzimidazole analogues to EGFR has been analyzed, revealing interactions at both ATP and allosteric binding sites. ukm.my
Characterization of Hydrogen Bonding, Hydrophobic, and Aromatic Stacking Interactions
The stability of a protein-ligand complex is governed by various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and aromatic (π-π) stacking. nih.govopenmedicinalchemistryjournal.com
Hydrogen Bonding: The benzimidazole scaffold contains both hydrogen bond donors (N-H) and acceptors (N), enabling it to form crucial hydrogen bonds with amino acid residues in the active site of a protein. nih.govnih.gov For example, docking studies of 7-chloro-4-aminoquinoline-benzimidazole hybrids with tyrosine-protein kinase c-Src showed hydrogen bond formation with Glu310 and Asp404. nih.gov
Aromatic Stacking: The aromatic nature of the benzimidazole ring allows for π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within the protein's binding pocket. openmedicinalchemistryjournal.com
The combination of these interactions determines the specificity and strength of the binding between the benzimidazole derivative and its biological target. nih.gov
Estimation of Binding Energies and Affinities for Target Proteins
Molecular docking programs can estimate the binding energy or affinity of a ligand for its target protein, often expressed in kcal/mol. researchgate.netresearchgate.net These scores provide a relative measure of the binding strength, with lower (more negative) values indicating a more stable complex. For example, docking studies of some benzimidazole derivatives have reported binding energies ranging from -8.3 to -10.2 kcal/mol for various target proteins. researchgate.netresearchgate.net In one study, a 7-chloro-4-aminoquinoline-benzimidazole hybrid was predicted to bind to c-Src with a binding energy of -119.99 kcal/mol, although this value appears unusually high and may be reported using different units or methods. nih.gov These estimations are valuable for prioritizing compounds for further experimental testing and for guiding the design of more potent inhibitors.
Structure-Activity Relationship (SAR) Elucidation for this compound Derivatives
The chemical architecture of benzimidazole derivatives allows for a wide range of biological activities, largely dictated by the nature and position of substituents on the heterocyclic scaffold. researchgate.netresearchgate.net For derivatives of this compound, the interplay between the halogen atoms and other functional groups is critical in defining their interaction with biological targets and subsequent functional outcomes.
The presence and nature of halogen substituents on the benzimidazole ring profoundly influence molecular recognition and biological function. Halogens like chlorine, bromine, and iodine can form directed, non-covalent interactions known as halogen bonds, acting as Lewis acids to engage with electron-donating moieties in a protein's binding pocket. acs.org This contrasts with fluorine, which is typically viewed as a hydrophobic Lewis base. acs.org
The dual halogen substitution in the this compound core creates an electron-deficient aromatic system, which enhances the molecule's electrophilicity and modulates its reactivity. smolecule.com This electronic modulation can enhance binding affinity to biological targets. smolecule.com For instance, in the development of EGFR kinase inhibitors like Nazartinib, a chloro substituent on the benzimidazole nucleus was found to contribute to improved solubility, selectivity, and high-affinity binding. nih.gov
Comparative studies highlight the distinct roles of different halogens. In one series of benzimidazole carboxamides, fluoro, chloro, and bromo analogues were found to be approximately 1000-fold more potent than the unsubstituted version, suggesting that hydrophobic or steric interactions alone were not responsible for the enhanced activity. nih.gov Further SAR investigations have shown that replacing a 5-fluoro substituent with a 5-chloro substituent on the 1H-benzimidazole ring can lead to improved cytotoxicity in certain cancer cell lines. nih.gov The specific positioning of both chlorine and fluorine, as seen in 4-Chloro-7-fluoro-1H-benzo[d]imidazol-2-amine derivatives, is a key characteristic for their potential as versatile building blocks in medicinal chemistry. smolecule.com
The biological activity of benzimidazole derivatives is highly sensitive to the position and electronic properties of substituents on both the benzimidazole core and any appended groups. researchgate.netmdpi.com SAR studies consistently show that substitutions at the N1, C2, C5, and C6 positions are pivotal in modulating anti-inflammatory and anticancer activities. mdpi.comnih.gov
The electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—can cause significant variations in biological potency. rjptonline.org For example, the presence of an electron-withdrawing chloro or nitro group at the C6 position of the 1H-benzimidazole scaffold has been identified as desirable for enhancing antimicrobial activity. nih.gov Conversely, a study on 1,2,5-trisubstituted benzimidazoles found that a 4-fluoro-3-nitrophenyl group at the C2 position, combined with a benzyl (B1604629) group at the N1 position, was crucial for potent anticancer activity; replacement of these specific groups led to a loss of potency. acs.org
The position of the substituent is equally critical. In a series of pyrimido-[1,2-a]benzimidazoles, shifting methyl groups on an attached phenyl ring from the ortho to the meta or para position was unfavorable for Lck kinase inhibition. mdpi.com Similarly, research on other benzimidazole derivatives indicated that substitutions at the 5- and 6-positions were generally unfavorable for CXCR3 antagonism. mdpi.com These findings underscore that even minor changes in substituent placement can significantly alter the molecule's interaction with its biological target, thereby affecting both potency and selectivity.
| Derivative Class | Substituent Position | Substituent Type | Impact on Biological Activity | Reference |
| 1H-benzimidazole | C5 | Chloro (vs. Fluoro) | Improved cytotoxicity against MCF-7 cells. | nih.gov |
| 1H-benzimidazole | C6 | Chloro or Nitro | Desirable for enhanced antibacterial and antifungal activity. | nih.gov |
| 1-benzyl-1H-benzo[d]imidazole | C2 | 4-fluoro-3-nitrophenyl | Crucial for potential anticancer activity. | acs.org |
| 1H-benzimidazole | C5 and C6 | General Substituents | Unfavorable for CXCR3 antagonism. | mdpi.com |
| 4-(1-benzyl-5-chloro-1H-benzo[d]imidazol-2-yl)-N-(4-hydroxyphenyl)benzamide | Benzene Ring on Benzamide | Larger Substituents | Reduced cytotoxic activity. | nih.gov |
The rational design of benzimidazole derivatives hinges on a clear understanding of the structure-activity relationships gleaned from empirical studies. A primary principle involves the strategic placement of substituents to optimize interactions with specific biological targets. The benzimidazole scaffold serves as a versatile platform where modifications at the N1, C2, C5, and C6 positions can fine-tune the molecule's properties. researchgate.netnih.gov
Key design strategies include:
Halogenation for Enhanced Binding: Incorporating halogens, particularly chlorine, at specific positions on the benzimidazole ring is a common strategy to improve binding affinity and selectivity, as seen in the development of potent kinase inhibitors. nih.gov The dual chloro and fluoro substitution pattern is particularly noted for enhancing chemical reactivity and potential pharmacological effects. smolecule.com
Modulating Lipophilicity: The addition of lipophilic groups can facilitate effective binding. For instance, a potent hydrophobic substituent like a phenylpropyl group at the N-atom of 1H-benzimidazole was shown to increase antiproliferative action. nih.gov
Targeting Specific Pockets: The introduction of groups capable of forming specific interactions, such as hydrogen bonds, is a critical design element. For example, a 2-amino group on the benzimidazole ring enables hydrogen-bonding capacity with targets like the ATP-binding pockets in kinases. smolecule.com
Hybrid Molecule Synthesis: Combining the benzimidazole pharmacophore with other bioactive scaffolds is a strategy to achieve synergistic or enhanced effects. nih.gov
These principles guide the synthesis of derivatives with improved potency and selectivity by carefully balancing electronic, steric, and hydrophobic properties to achieve optimal interaction with the intended biological target.
In Vitro Cellular Pathway Perturbation and Mechanistic Responses
Derivatives of 7-chloro-1H-benzimidazole have been shown to exert significant effects on cellular pathways, particularly those involved in cell proliferation and apoptosis. These compounds can trigger cell death through mechanisms that involve halting the cell cycle at critical checkpoints and disrupting mitochondrial function.
A common mechanism of action for many anticancer benzimidazole derivatives is the induction of cell cycle arrest, frequently at the G2/M phase. rsc.orgnih.govajrconline.org This prevents cancer cells from proceeding through mitosis, ultimately leading to cell death.
In vitro studies on 7-chloro-4-aminoquinoline-benzimidazole hybrids demonstrated effective suppression of cell cycle progression in leukemia and lymphoma cells. nih.gov Specifically, certain compounds induced a significant accumulation of cells in the G2/M phase. nih.govnih.gov For example, treatment of MCF-7 breast cancer cells with 4-(1-benzyl-5-chloro-1H-benzo[d]imidazol-2-yl)-N-(4-hydroxyphenyl)benzamide resulted in cell cycle arrest in both the S and G2/M phases. nih.gov This arrest is a key mechanism underlying the antiproliferative activity of these compounds. nih.gov In some cases, treatment with these derivatives also leads to an increase in polyploid cells, which may represent a cellular stress response or an attempt by the cells to evade the therapeutic effect. nih.gov
| Cell Line | Compound Type | Observation | Reference |
| HuT78 (T-cell lymphoma) | 7-chloro-4-aminoquinoline-benzimidazole hybrid | Suppression of cell cycle progression, increase in polyploid cells. | nih.gov |
| THP-1 (leukemia) | 7-chloro-4-aminoquinoline-benzimidazole hybrid | Suppression of cell cycle progression. | nih.gov |
| MCF-7 (breast cancer) | Bromo-derivative of benzimidazole | Significant increase in cell population in the G2/M-phase. | nih.gov |
| Molt4 (leukemia) | Novel benzimidazole derivative (MH1) | Cell cycle arrest at G2/M at early time points. | rsc.org |
| MDA-MB-231 (breast cancer) | Mebendazole | Induced cell cycle arrest at the G2/M phase. | semanticscholar.org |
The disruption of mitochondrial function is a critical event in the induction of apoptosis. Several benzimidazole derivatives, including those with a 7-chloro substitution, have been shown to modulate the mitochondrial membrane potential (ΔΨm) in vitro. spandidos-publications.commdpi.com A decrease in ΔΨm, or mitochondrial depolarization, is an early and often irreversible step in the intrinsic apoptotic pathway. spandidos-publications.com
Studies on 7-chloro-4-aminoquinoline-benzimidazole hybrids revealed that specific compounds could induce a significant disruption of the mitochondrial membrane potential in HuT78 T-cell lymphoma cells after 24 hours of treatment. nih.gov One particular hybrid caused mitochondrial membrane disruption in over 85% of the cells, while another affected 23.9% of cells, indicating a potent pro-apoptotic effect. nih.gov Similarly, research on other benzimidazole derivatives has confirmed that they can strongly depolarize mitochondrial membranes in a concentration-dependent manner, an event that precedes apoptosis. acs.orgspandidos-publications.com This disruption can trigger the release of pro-apoptotic factors from the mitochondria, activating the caspase cascade and leading to programmed cell death. frontiersin.org Some benzimidazole derivatives have been specifically designed as modulators of mitochondrial function. google.comnih.gov
| Cell Line(s) | Compound Type | Effect on Mitochondrial Membrane Potential (ΔΨm) | Reference |
| HuT78 | 7-chloro-4-aminoquinoline-benzimidazole hybrid (Compound 12d) | Disruption in >85% of cells. | nih.gov |
| HuT78 | 7-chloro-4-aminoquinoline-benzimidazole hybrid (Compound 5d) | Disruption in 23.9% of cells. | nih.gov |
| HeLa, HCT116, Jurkat | 1-benzyl-2-(4-fluoro-3-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylate (TJ08) | Altered (decreased) mitochondrial membrane potential. | acs.org |
| Multiple Myeloma Cells | Benzimidazole derivative (BMT-1) | Strong, concentration-dependent depolarization. | spandidos-publications.com |
| HepG2 | 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives | No significant attenuation of MMP at tested concentrations. | acs.org |
Apoptosis Induction Pathways at the Cellular Level (In Vitro)
Research into the apoptotic effects of benzimidazole derivatives has revealed their potential to trigger programmed cell death in cancer cells through various cellular pathways. While direct studies on this compound are limited, research on structurally related compounds provides insights into the potential mechanisms. For instance, novel hybrids of 7-chloro-4-aminoquinoline and benzimidazole have been shown to induce apoptosis in HuT78 T-cell lymphoma cells. nih.gov This process is initiated by the disruption of the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway. nih.gov
Other benzimidazole derivatives have also been reported to induce apoptosis through mitochondria-dependent pathways in cervical cancer cells, leading to G2-M phase arrest and subsequent cell death. nih.gov The activation of caspases, which are crucial executioners of apoptosis, is a common feature. For example, some benzimidazole-based compounds trigger apoptosis through the activation of caspase-3 and caspase-8, and by altering the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl2) proteins. nih.gov Furthermore, the cleavage of PARP proteins serves as critical evidence for caspase activation. acs.org In K562 leukemia cells, a benzimidazole-acridine derivative was found to promote cell death via the intrinsic apoptotic pathway. nih.gov These findings suggest that benzimidazole compounds, and likely this compound, can induce apoptosis through multiple, interconnected cellular signaling cascades.
Table 1: In Vitro Apoptosis Induction Studies of Benzimidazole Derivatives
| Compound/Derivative | Cell Line(s) | Observed Apoptotic Mechanism(s) |
| 7-chloro-4-aminoquinoline-benzimidazole hybrids | HuT78 (T-cell lymphoma) | Disruption of mitochondrial membrane potential. nih.gov |
| Benzimidazole-acridine derivative | K562 (leukemia) | Intrinsic apoptotic pathway. nih.gov |
| Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) | Cervical cancer cells | Mitochondria-dependent intrinsic apoptosis, G2-M phase arrest. nih.gov |
| Various benzimidazole derivatives | Multiple cancer cell lines | Activation of caspase-3 and caspase-8, modulation of Bax/Bcl2 ratio, PARP cleavage. nih.govacs.org |
Investigations into Anti-Proliferative Mechanisms in Specific Cell Lines (In Vitro)
The anti-proliferative activity of this compound and its derivatives has been evaluated against a variety of cancer cell lines. Novel hybrids incorporating the 7-chloro-4-aminoquinoline and benzimidazole moieties have demonstrated significant cytotoxic activity. nih.gov For example, certain hybrid compounds exhibited strong growth inhibition against leukemia and lymphoma cell lines, including CCRF-CEM, Hut78, THP-1, and Raji, with GI50 values ranging from 0.4 to 8 µM. nih.gov These compounds were also found to effectively suppress cell cycle progression in these cell lines. nih.gov
The anti-proliferative effects of benzimidazole derivatives are often linked to their ability to interfere with critical cellular processes. Some derivatives function as microtubule inhibitors, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. nih.gov Others act as PARP inhibitors, interfering with DNA repair mechanisms in cancer cells. nih.gov
Notably, the substitution pattern on the benzimidazole ring can significantly influence the anti-proliferative activity and selectivity. For instance, the replacement of a hydrogen atom with a chlorine atom at the benzimidazole ring in one study resulted in a significant anti-proliferative effect on normal MDCK1 cells, highlighting the importance of specific structural modifications. nih.gov
Table 2: In Vitro Anti-Proliferative Activity of Benzimidazole Derivatives
| Compound/Derivative | Cell Line(s) | Key Findings |
| 7-chloro-4-aminoquinoline-benzimidazole hybrids | CCRF-CEM, Hut78, THP-1, Raji | Strong cytotoxic activity (GI50: 0.4-8 µM), suppression of cell cycle progression. nih.gov |
| 7-chloro-4-aminoquinoline-benzimidazole hybrid (Compound 8d) | Lymphoma and leukemia cells | Significant growth inhibition (GI50: 3.2-8.1 µM) with high selectivity over normal and carcinoma cells. nih.gov |
| Fluoro-substituted benzimidazole derivatives | A549, A498, A375, HeLa, HepG2 | Significant antiproliferative activity with high selectivity compared to methotrexate. acgpubs.org |
| Benzimidazole-oxindole compounds with fluoro moieties | MCF-7 (breast cancer) | Considerable antiproliferative activities. acgpubs.org |
Mechanisms of Ergosterol (B1671047) Biosynthesis Inhibition in Fungal Models (In Vitro)
Ergosterol is a vital component of fungal cell membranes, and its biosynthesis pathway is a key target for many antifungal drugs. Benzimidazole derivatives are known to interfere with this pathway. nih.gov The primary mechanism of action for many azole antifungals, which share structural similarities with some benzimidazole derivatives, is the inhibition of the enzyme lanosterol (B1674476) 14α-demethylase (CYP51). mdpi.comresearchgate.net This enzyme is crucial for the conversion of lanosterol to ergosterol. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic 14-methyl sterols, which disrupts membrane integrity and inhibits fungal growth. mdpi.com
Studies on benzimidazole-1,3,4-oxadiazole and benzimidazole-1,2,4-triazole hybrids have confirmed their ability to inhibit ergosterol biosynthesis in a concentration-dependent manner in Candida albicans. researchgate.netresearchgate.net This inhibition of ergosterol production is believed to be a primary contributor to their antifungal activity. The disruption of ergosterol synthesis can lead to membrane damage, a mechanism that has been visualized through fluorescence microscopy. researchgate.net
While direct studies on this compound's effect on ergosterol biosynthesis are not extensively documented, the established mechanism for related benzimidazole compounds strongly suggests that it may also exert its antifungal effects through this pathway.
Table 3: In Vitro Inhibition of Ergosterol Biosynthesis by Benzimidazole Derivatives
| Compound/Derivative | Fungal Model | Key Findings |
| Benzimidazole-1,3,4-oxadiazole hybrids | Candida albicans | Concentration-dependent inhibition of ergosterol synthesis. researchgate.net |
| Benzimidazole-1,2,4-triazole hybrids | Candida albicans | Concentration-dependent inhibition of ergosterol biosynthesis, leading to membrane damage. researchgate.net |
Antimicrobial and Antifungal Activity Mechanisms (In Vitro)
The antimicrobial and antifungal properties of benzimidazole derivatives are well-documented and arise from multiple mechanisms of action. A primary mechanism of antibacterial action involves the inhibition of bacterial cell wall synthesis. researchgate.net Benzimidazole derivatives can form a covalent bond with membrane-bound bacterial transpeptidases, also known as penicillin-binding proteins, which are essential for cell wall biosynthesis. This inhibition leads to cell wall disintegration and bacterial cell death. researchgate.net Some benzimidazole-quinolone hybrids have also been shown to inhibit topoisomerase IV, an enzyme critical for bacterial cell division. researchgate.net
In the context of antifungal activity, beyond the inhibition of ergosterol biosynthesis, benzimidazoles can also interfere with other essential cellular processes. These include the inhibition of β-tubulin, which disrupts the formation of microtubules and consequently cell division, and interference with nucleic acid synthesis. nih.gov The presence of a fluorine atom on the benzimidazole structure has been shown to enhance antimicrobial activity. acgpubs.org For instance, fluoro-substituted benzimidazole derivatives have demonstrated good antibacterial and antifungal properties compared to their unsubstituted counterparts. acgpubs.org Structure-activity relationship (SAR) studies have indicated that the position of the fluorine atom on the phenyl ring attached to the benzimidazole moiety can affect the antimicrobial potency, suggesting different binding affinities to the target molecules. acgpubs.org
Table 4: In Vitro Antimicrobial and Antifungal Mechanisms of Benzimidazole Derivatives
| Mechanism of Action | Target Organism(s) | Description |
| Inhibition of Cell Wall Synthesis | Bacteria | Covalent bonding with transpeptidases (penicillin-binding proteins), leading to cell wall disintegration. researchgate.net |
| Inhibition of Topoisomerase IV | Bacteria | Arrests bacterial cell division. researchgate.net |
| Inhibition of Ergosterol Biosynthesis | Fungi | Inhibition of lanosterol 14α-demethylase (CYP51), disrupting cell membrane integrity. mdpi.comresearchgate.net |
| Inhibition of β-tubulin | Fungi | Prevents microtubule formation, thereby stopping cell division. nih.gov |
| Interference with Nucleic Acid Synthesis | Fungi | Disrupts essential metabolic pathways. nih.gov |
Exploration of 7 Chloro 4 Fluoro 1h Benzimidazole in Advanced Materials Research
Role as a Structural Building Block in Novel Material Architectures
The unique arrangement of chloro and fluoro substituents in 7-Chloro-4-fluoro-1H-benzimidazole makes it a valuable structural unit, or building block, for the synthesis of new material architectures. nih.govbldpharm.com The benzimidazole (B57391) core itself offers sites for substitution, allowing it to be incorporated into larger, more complex molecular and polymeric frameworks. iosrjournals.org The presence of halogen atoms provides several advantages in material design and synthesis.
The chloro and fluoro groups are electron-withdrawing, which can significantly influence the electronic properties of the resulting materials. This electronic modulation is crucial for designing materials used in organic electronics. Furthermore, these halogen atoms can participate in non-covalent interactions, such as halogen bonding, which can direct the self-assembly of molecules into highly ordered supramolecular structures. This controlled organization is critical for optimizing charge transport and other key properties in materials used for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
The synthesis of novel polymers and conjugated frameworks can be achieved by leveraging the reactivity of the benzimidazole scaffold. iosrjournals.org For example, this compound can be envisioned as a monomer in polymerization reactions, leading to the creation of high-performance polymers with enhanced thermal stability and specific electronic characteristics imparted by the halogen substituents. Its use as a building block is foundational to creating diverse molecular libraries for screening in various material science applications. iosrjournals.org
Investigation of Photophysical Properties of Benzimidazole-Containing Materials
Benzimidazole derivatives are widely recognized for their interesting photophysical properties, including strong fluorescence, which makes them suitable for applications such as fluorescent sensors and optoelectronic devices. researchgate.netresearchgate.net The emission characteristics of these materials can be precisely tuned by modifying the substituents on the benzimidazole ring. researchgate.net
The introduction of electronegative substituents, such as chlorine and fluorine, is known to influence the photophysical behavior of aromatic compounds. Studies on various benzimidazole derivatives have shown that such substitutions can lead to a bathochromic (red) shift in the emission spectra. researchgate.net This shift to longer wavelengths is a result of the substituents altering the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For instance, research on different halogenated benzimidazole derivatives has demonstrated that chloro and trifluoromethyl groups can induce a red shift in fluorescence. researchgate.net
While specific experimental data for this compound is not extensively documented, the known effects of halogenation on the benzimidazole core allow for predictions of its photophysical properties. It is anticipated that materials incorporating this compound would exhibit tunable fluorescence. The high fluorescence quantum yields observed in many benzimidazole derivatives further suggest the potential of this compound in the development of efficient light-emitting materials. researchgate.netresearchgate.net
Table 1: Representative Photophysical Data for Substituted Benzimidazole Derivatives This table presents illustrative data from related compounds to demonstrate the effect of substitution on photophysical properties, as specific data for this compound is not readily available.
| Compound/Derivative Class | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Reference |
| Hydroxy-substituted benzimidazole-5-carboxylate | 330-335 | - | - | researchgate.net |
| Bromo-methoxy benzimidazole derivative | - | ~530 | - | researchgate.net |
| Dichloro-benzimidazole derivative | - | - | 0.42-0.80 | researchgate.net |
| General Benzimidazole Derivatives in MeCN | - | - | 0.41-0.83 | researchgate.net |
| General Benzimidazole Derivatives in CH₂Cl₂ | - | - | 0.48-0.96 | researchgate.net |
Electrochemical Properties and Applications in Material Science
The electrochemical behavior of benzimidazole-based materials is central to their application in electronic devices. The benzimidazole moiety possesses good electron affinity and can facilitate electron transport, making it a candidate for n-type semiconductor materials. researchgate.netresearchgate.net The redox properties, which describe the ability of a molecule to gain or lose electrons, can be estimated using techniques like cyclic voltammetry. researchgate.netrsc.org
The presence of electron-withdrawing groups like chlorine and fluorine on the this compound structure is expected to significantly impact its electrochemical properties. These substituents lower the energy levels of both the HOMO and LUMO. The lowering of the LUMO level is particularly advantageous for creating n-type materials, as it facilitates the injection and transport of electrons. This makes such materials highly desirable for use in organic electronics, including OFETs and electron-transport layers in OLEDs. researchgate.net
Studies on related ferrocenyl imidazole (B134444) derivatives have shown that the electronic nature of substituents on the imidazole ring directly influences the redox potential. scienceopen.com Electron-withdrawing groups make the compound harder to oxidize. This stability is a crucial attribute for materials used in electronic devices, where operational longevity is essential. The ability to fine-tune the HOMO-LUMO energy gap through substitution allows for the rational design of materials with specific electrochemical properties tailored for applications ranging from electrocatalysis to advanced electronic components. researchgate.netscienceopen.com
Table 2: Representative Electrochemical Data for Related Heterocyclic Compounds This table includes data for related compounds to illustrate how electrochemical properties can be evaluated, pending specific studies on this compound.
| Compound/Derivative Class | HOMO (eV) | LUMO (eV) | Redox Process | Application Area | Reference |
| Naphthalene Tetracarboxylic Bisbenzimidazole (NTCBI) | Estimated via CV | Estimated via CV | Reversible | n-type semiconductor (OFETs) | researchgate.net |
| Ferrocenyl Imidazole Derivatives | Correlated with band gap | Correlated with band gap | Quasi-reversible | Electrochemistry, Materials Science | scienceopen.com |
| Dibenzo[b,f]oxazepine-DHPP hybrids | -0.7 to -1.0 V vs Fc/Fc⁺ (Oxidation) | - | Reversible Oxidation | Optoelectronic Devices | rsc.org |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 7-Chloro-4-fluoro-1H-benzimidazole, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via condensation of 4-fluoro-1,2-phenylenediamine with chlorinated carbonyl reagents under acidic conditions. Optimization involves controlling temperature (70–90°C) and using catalysts like polyphosphoric acid to enhance cyclization efficiency. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product . Monitor reaction progress using thin-layer chromatography (TLC) to avoid side products.
Q. What safety protocols should be followed when handling this compound in the laboratory?
- Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to prevent inhalation of vapors. Store the compound in a dry, ventilated area away from oxidizers and heat sources. In case of skin contact, rinse immediately with water for 15 minutes and seek medical attention .
Q. How can researchers validate the purity of this compound post-synthesis?
- Methodological Answer : Employ high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm. Compare retention times against a certified reference standard. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) (¹H, ¹³C, and ¹⁹F) should confirm molecular weight and structural integrity. For quantitative purity, use elemental analysis (C, H, N) with ≤0.4% deviation from theoretical values .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?
- Methodological Answer : Crystallize the compound via slow evaporation in a solvent system (e.g., dichloromethane/methanol). Use SHELXL for structure refinement, leveraging intensity data collected at low temperature (100 K) to minimize thermal motion artifacts. Validate the structure using R-factor convergence (<5%) and check for hydrogen bonding interactions (e.g., N–H···Cl/F) to confirm tautomeric forms .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound derivatives?
- Methodological Answer : Synthesize analogs with substitutions at positions 1, 2, or 5 of the benzimidazole core. Test inhibitory activity against biological targets (e.g., kinases) using fluorescence-based assays (e.g., CDK4/6 inhibition assays). Correlate IC₅₀ values with electronic (Hammett constants) and steric (molecular docking) parameters to identify pharmacophoric features .
Q. How can researchers address contradictory spectral data (e.g., NMR vs. MS) during characterization?
- Methodological Answer : Re-examine sample preparation: ensure complete dissolution in deuterated solvents (e.g., DMSO-d₆) and check for residual protons. For MS discrepancies, verify ionization efficiency (e.g., electrospray vs. electron impact) and adduct formation. Cross-validate with alternative techniques like infrared (IR) spectroscopy for functional group confirmation .
Q. What advanced methods are used to identify and quantify impurities in this compound?
- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) in multiple reaction monitoring (MRM) mode to detect trace impurities (e.g., dehalogenated byproducts). Compare against impurity databases (e.g., LGC Standards) and quantify using calibration curves. For chiral impurities, employ chiral HPLC columns (e.g., Chiralpak IA) .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G**) to map electrostatic potential surfaces and identify electrophilic sites (C-2 or C-5). Simulate transition states for reactions with nucleophiles (e.g., amines) to predict regioselectivity. Validate with kinetic studies using in-situ IR monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
